molecular formula C38H28F4N6O5S B11929071 4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid

4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid

Cat. No.: B11929071
M. Wt: 756.7 g/mol
InChI Key: GKPRUVVZIHFHMK-CZCBIWLKSA-N
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Description

4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as difluorophenyl, hydroxy, tetrazolyl, and benzonitrile moieties. The presence of these groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Difluorophenyl Intermediate: The synthesis begins with the preparation of the difluorophenyl intermediate. This step involves the reaction of 2,4-difluorobenzene with appropriate reagents to introduce the hydroxy and tetrazolyl groups.

    Pyridine Derivative Formation: The next step involves the coupling of the difluorophenyl intermediate with a pyridine derivative. This reaction typically requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, under an inert atmosphere.

    Ethynylation: The resulting product is then subjected to ethynylation to introduce the ethynyl group. This step may involve the use of acetylene gas or a suitable acetylene derivative.

    Phenoxy Methylation: The ethynylated product is further reacted with a phenoxy methylating agent to form the desired phenoxy methyl group.

    Benzonitrile Formation: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro or nitrile groups, converting them to amines or amides.

    Coupling Reactions: The presence of ethynyl and phenoxy groups makes the compound suitable for various coupling reactions, such as Heck or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under conditions such as acidic or basic catalysis.

    Coupling Reactions: Palladium or nickel catalysts are commonly employed under inert atmospheres with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or amides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it useful in studies of enzyme inhibition, receptor binding, or protein-protein interactions.

Medicine

The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound may find applications in the production of specialty chemicals, materials science, and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile
  • 4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain reactions or applications.

Properties

Molecular Formula

C38H28F4N6O5S

Molecular Weight

756.7 g/mol

IUPAC Name

4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C31H20F4N6O2.C7H8O3S/c32-25-10-13-27(28(33)15-25)30(42,19-41-20-38-39-40-41)31(34,35)29-14-9-23(17-37-29)4-1-21-7-11-26(12-8-21)43-18-24-5-2-22(16-36)3-6-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-15,17,20,42H,18-19H2;2-5H,1H3,(H,8,9,10)/t30-;/m0./s1

InChI Key

GKPRUVVZIHFHMK-CZCBIWLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C([C@](CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C(C(CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N

Origin of Product

United States

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